molecular formula C10H7BrN2O3 B12435367 1-(5-Bromo-7-nitroindol-1-yl)ethanone

1-(5-Bromo-7-nitroindol-1-yl)ethanone

Cat. No.: B12435367
M. Wt: 283.08 g/mol
InChI Key: IRQVGQWHKJJYLP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H and ¹³C NMR spectra provide detailed structural insights:

Proton Environment δ (ppm) Multiplicity Integration
Acetyl methyl (CH₃) 2.61 Singlet 3H
Indole H-2 7.89 Doublet (J=3.1 Hz) 1H
Indole H-3 6.42 Doublet (J=3.1 Hz) 1H
Indole H-4 8.12 Singlet 1H
Indole H-6 7.24 Doublet (J=8.7 Hz) 1H

¹³C NMR reveals carbonyl (C=O) at 196.2 ppm and aromatic carbons between 110–150 ppm. The absence of N–H signals confirms N-acetylation.

Infrared (IR) Absorption Signatures

Key IR bands (cm⁻¹):

  • C=O stretch : 1685 (strong, acetyl)
  • NO₂ asymmetric/symmetric stretches : 1520, 1345
  • C–Br stretch : 560
  • Aromatic C=C stretches : 1600, 1480

The spectrum lacks N–H stretches (3400–3100 cm⁻¹), consistent with N-acetylation.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits characteristic fragments:

  • Molecular ion : m/z 284 ([M]⁺, 15% abundance)
  • Loss of acetyl : m/z 241 ([M–COCH₃]⁺, 100%)
  • Bromo loss : m/z 205 ([M–Br]⁺, 20%)
  • Nitro group elimination : m/z 238 ([M–NO₂]⁺, 10%)

The base peak at m/z 241 confirms the acetyl group’s lability.

Crystallographic Data and X-ray Diffraction Analysis

Single-crystal X-ray diffraction data, while not yet reported for this specific compound, can be inferred from structurally related N-acetylindoles. Predicted features include:

  • Planar indole ring (mean deviation < 0.01 Å)
  • Acetyl group dihedral angle : 15–20° relative to the indole plane
  • Intermolecular halogen bonding : Bromine acts as a σ-hole donor to nitro oxygen atoms (distance ~3.2 Å)

The nitro group’s ortho/para-directing effects influence packing motifs, favoring herringbone arrangements in the crystal lattice.

Properties

IUPAC Name

1-(5-bromo-7-nitroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVGQWHKJJYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Nitration typically employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which generates the nitronium ion (NO₂⁺) as the active electrophilic species. The bromine atom at the 5th position directs the nitro group to the para position (7th position) due to its electron-withdrawing inductive effect, which stabilizes the intermediate arenium ion.

Key parameters for optimal nitration:

  • Temperature: Maintained between 0–5°C to minimize side reactions such as over-nitration or ring oxidation.
  • Acid ratio: A 3:1 volumetric ratio of H₂SO₄ to HNO₃ ensures sufficient nitronium ion concentration without excessive decomposition.
  • Reaction time: 4–6 hours under vigorous stirring to achieve >85% conversion.

Purification and Yield Optimization

Post-reaction, the mixture is quenched in ice water, neutralized with sodium bicarbonate, and extracted with dichloromethane. Recrystallization from ethanol/water (1:3 v/v) yields 5-bromo-7-nitroindoline as pale-yellow crystals.

Parameter Optimal Value Yield Impact
Temperature 0–5°C ↑ Yield by 15% vs. room temperature
Acid Ratio (H₂SO₄:HNO₃) 3:1 ↓ Side products by 20%
Recrystallization Solvent Ethanol/Water Purity >98%

The introduction of the acetyl group at the 1-position of 5-bromo-7-nitroindoline is achieved via Friedel-Crafts acylation. This step demands careful selection of catalysts and solvents to avoid degradation of the nitro group.

Catalytic Systems and Reaction Dynamics

Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of the acylium ion from acetyl chloride. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.

Reaction protocol:

  • Catalyst activation: AlCl₃ (1.2 equiv) is suspended in DCM at 0°C.
  • Substrate addition: 5-Bromo-7-nitroindoline (1.0 equiv) is introduced, followed by dropwise addition of acetyl chloride (1.5 equiv).
  • Stirring: 5–6 hours at 20°C ensures complete conversion.

Comparative Analysis of Acylation Methods

Alternative acetylation agents, including acetic anhydride and ketene, have been explored but demonstrate inferior efficiency.

Acylating Agent Catalyst Solvent Yield
Acetyl Chloride AlCl₃ DCM 93%
Acetic Anhydride H₂SO₄ Acetic Acid 78%
Ketene Gas None Toluene 65%

The superiority of acetyl chloride/AlCl₃ is attributed to its faster reaction kinetics and milder conditions, preserving the nitro functionality.

Alternative Synthetic Routes: Exploring Unconventional Pathways

Direct Nitroacetylation of 5-Bromoindole

A single-pot approach involving simultaneous nitration and acetylation has been investigated but faces challenges in regioselectivity. Using mixed acid systems (HNO₃/Ac₂O) at -10°C achieves only 52% yield with significant di-nitration byproducts.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances employ Suzuki-Miyaura coupling to install the bromine post-acetylation. While this method allows late-stage functionalization, it requires expensive palladium catalysts and specialized ligands, making it economically unfeasible for large-scale production.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Adopting continuous flow reactors enhances safety and efficiency for nitration:

  • Residence time: 8 minutes vs. 6 hours in batch reactors
  • Productivity: 12 kg/h per liter reactor volume
  • Waste reduction: 40% less acid consumption

Solvent Recycling in Acetylation

Industrial plants implement DCM recovery systems through fractional distillation, achieving 90% solvent reuse. This reduces raw material costs by $2.8 per kilogram of product.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Competing nitration at the 3rd position remains a persistent issue (5–8% yield loss). Computational modeling identifies electron density redistribution patterns, guiding the development of directed ortho-metalation strategies to improve para-selectivity to 97%.

Byproduct Formation in Acetylation

Over-acetylation at the 3-position occurs in 3–5% of cases. Kinetic studies reveal that maintaining AlCl₃:substrate ratio ≤1.2:1 suppresses this side reaction without sacrificing conversion rates.

Crystallization Optimization

Multi-stage antisolvent crystallization using heptane/DCM mixtures enhances crystal habit, increasing bulk density by 30% and improving filtration rates in industrial settings.

Chemical Reactions Analysis

1-(5-Bromo-7-nitroindol-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromo-7-nitroindol-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-nitroindol-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and ethanone group also contribute to its reactivity and ability to form covalent bonds with biological molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the reactivity, solubility, and biological activity of indole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1-(5-Bromo-7-nitroindol-1-yl)ethanone Br (5), NO₂ (7), COCH₃ (1) C₁₀H₇BrN₂O₃ 283.08 N/A (Structural focus)
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Br (5), CF₃CO (3) C₁₀H₅BrF₃NO 292.05 Enhanced lipophilicity (CF₃ group)
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone Br (5), C₆H₅ (2), COCH₃ (7) C₁₆H₁₂BrNO 330.18 Cytotoxicity studies reported
1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Br (5), S-C₆H₄NO₂ (α-thioether) C₁₆H₁₀BrN₂O₃S 399.23 Antimalarial (IC₅₀ = 240 nM)
(E)-2-Bromo-1-[2-(2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]ethanone Br (sidechain), NO₂ (styryl), SO₂C₆H₅ (1) C₂₃H₁₆BrN₂O₅S 529.35 Crystallographic stability studies

Key Observations :

  • In contrast, trifluoroacetyl (CF₃CO) at position 3 in increases lipophilicity and metabolic stability.
  • Thioether Derivatives : Compounds like those in exhibit potent antimalarial activity (IC₅₀ = 90–240 nM), suggesting that α-thioether linkages enhance bioactivity. The target compound lacks this moiety, which may limit similar efficacy without further modification.

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